![molecular formula C9H11NO3 B1322042 (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 686758-01-0](/img/structure/B1322042.png)
(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Overview
Description
“(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol” is a chemical compound with the molecular formula C8H9NO3 . It is related to other compounds such as 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine and 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a palladium-catalyzed highly enantioselective intramolecular O-arylation has been used for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols .Scientific Research Applications
Asymmetric Synthesis
The compound is used in the Pd-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation . This process provides an efficient and highly enantioselective method for the synthesis of 2-hydroxymethyl-1,4-benzodioxanes . The protocol developed uses a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling of 2-(2-halophenoxy)-− propane-1,3-diols .
Isoflavone Compound Structure Elucidation
The structure of the isoflavone compound, 3- (2,3-dihydrobenzo [b] [1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, was elucidated using 2D-NMR spectra, mass spectrum and single crystal X-ray crystallography . This compound has a chromone ring and a benzodioxin ring, which are more tilted towards each other in one isomer than in the other .
Synthesis of Piperazin-1-ylmethanone
The compound is used in the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl) (piperazin-1-yl)methanone . This process involves the bromation of methyl acrylate, formation of the 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetylchloride piperidine .
Crystal Structure Analysis
The compound is used in the analysis of crystal structures . The structure of the compound was determined using single crystal X-ray crystallography .
Mechanism of Action
Future Directions
The future directions for research on “(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in related compounds for applications such as organic light-emitting devices , this compound may also have potential in similar areas.
properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUJRJMYUXXUSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol |
Synthesis routes and methods
Procedure details
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